3,4-Dephostatin

Description

Structure

3D Structure

Properties

CAS No. |

173043-84-0 |

|---|---|

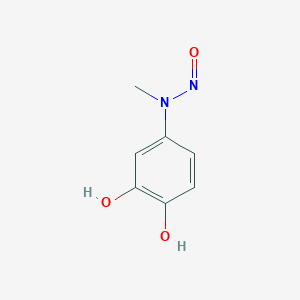

Molecular Formula |

C7H8N2O3 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

N-(3,4-dihydroxyphenyl)-N-methylnitrous amide |

InChI |

InChI=1S/C7H8N2O3/c1-9(8-12)5-2-3-6(10)7(11)4-5/h2-4,10-11H,1H3 |

InChI Key |

XAKAQCMEMMZUEO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC(=C(C=C1)O)O)N=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MN30; MD; Methyl-3,4-dephostatin; 3,4-Dephostatin; 3,4 Dephostatin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of 3,4-Dephostatin from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 3,4-dephostatin, a potent protein tyrosine phosphatase (PTP) inhibitor produced by Streptomyces. The document details the fermentation of the producing organism, Streptomyces sp. MJ742-NF5, followed by a step-by-step methodology for the extraction and purification of this compound. Furthermore, this guide presents its biological activity, focusing on its inhibitory effects on key protein tyrosine phosphatases and its subsequent impact on critical cellular signaling pathways, namely the insulin and mitogen-activated protein kinase (MAPK) pathways. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of the processes involved.

Introduction

Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic interplay is fundamental to a myriad of cellular processes, including growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity has been implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making PTPs attractive targets for therapeutic intervention.

In the quest for novel PTP inhibitors, a screening program of microbial metabolites led to the discovery of dephostatin, a novel natural product isolated from the culture broth of a Streptomyces strain. The structure of dephostatin was elucidated as 2-(N-methyl-N-nitrosoamino)hydroquinone. This guide focuses on the 3,4-dihydroxy-phenyl isomer, commonly referred to as this compound, and its ethylated analog, Et-3,4-dephostatin, which has been instrumental in elucidating the biological effects of this class of compounds.

Discovery and Production from Streptomyces sp. MJ742-NF5

The journey of this compound began with its isolation from the fermentation broth of Streptomyces sp. MJ742-NF5. This section details the methodologies for the cultivation of this microorganism and the subsequent production of the target compound.

Fermentation Protocol

While the original discovery papers provide a general overview, a detailed, optimized fermentation protocol is crucial for consistent and high-yield production of this compound. Based on general practices for Streptomyces fermentation for secondary metabolite production, a representative protocol is outlined below.

2.1.1. Culture Medium

A typical production medium for Streptomyces to enhance secondary metabolite synthesis includes a complex carbon and nitrogen source.

| Component | Concentration (g/L) |

| Soluble Starch | 20 |

| Glucose | 10 |

| Yeast Extract | 5 |

| Peptone | 5 |

| K₂HPO₄ | 1 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2 |

| Trace Elements Solution | 1 mL |

| pH | 7.0-7.2 |

2.1.2. Fermentation Conditions

-

Inoculum: A seed culture of Streptomyces sp. MJ742-NF5 is prepared by inoculating a loopful of spores or mycelia into a seed medium and incubating for 48-72 hours.

-

Fermenter: A baffled flask or a stirred-tank bioreactor is used for the production phase.

-

Inoculum Size: 5-10% (v/v) of the seed culture is transferred to the production medium.

-

Temperature: 28-30°C.

-

Agitation: 200-250 rpm in a shaker incubator or appropriate agitation in a bioreactor to ensure adequate aeration.

-

Aeration: 1 vvm (volume of air per volume of medium per minute) in a bioreactor.

-

Fermentation Time: 7-10 days. The production of this compound is typically monitored by HPLC analysis of the broth extract.

Isolation and Purification of this compound

The recovery and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.

Experimental Protocol

-

Extraction: The fermentation broth is centrifuged to remove the mycelia. The resulting supernatant is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of chloroform and methanol is typically effective. The elution may start with 100% chloroform, gradually increasing the polarity by adding methanol (e.g., 9:1, 7:3, 1:1 v/v chloroform:methanol).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound. Fractions with similar TLC profiles are pooled.

-

-

High-Performance Liquid Chromatography (HPLC): The semi-purified fractions are further purified by reversed-phase HPLC.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water or methanol in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance.

-

Final Product: The fractions containing pure this compound are collected and lyophilized to obtain a solid powder.

-

Biological Activity and Mechanism of Action

This compound and its analogs are potent inhibitors of protein tyrosine phosphatases. Their biological activity stems from their ability to modulate the phosphorylation status of key signaling proteins.

Quantitative Data on PTP Inhibition

The inhibitory activity of dephostatin and its derivatives against various PTPs has been quantified, with IC50 values providing a measure of their potency.

| Compound | PTP Target | IC50 (µM) |

| Dephostatin | PTP (from human neoplastic T-cell line) | 7.7 |

| Et-3,4-dephostatin | PTP-1B | Potent Inhibition |

| Et-3,4-dephostatin | SHP-1 | Potent Inhibition |

| Et-3,4-dephostatin | CD45 | Ineffective |

Experimental Protocol: In Vitro PTP Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound is a colorimetric assay using a non-specific substrate like p-nitrophenyl phosphate (pNPP).

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT).

-

Enzyme and Inhibitor Incubation: Add the purified PTP enzyme (e.g., PTP1B or SHP-1) to the wells of a 96-well plate containing the reaction buffer and various concentrations of the test compound (this compound). Incubate at room temperature for 15 minutes.

-

Substrate Addition: Initiate the reaction by adding a solution of pNPP.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Measurement: Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.

-

IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.

Impact on Cellular Signaling Pathways

4.3.1. Insulin Signaling Pathway

Et-3,4-dephostatin has been shown to potentiate insulin signaling. By inhibiting PTPs such as PTP1B, which negatively regulate the insulin receptor, Et-3,4-dephostatin leads to an increase in the tyrosine phosphorylation of the insulin receptor and its primary substrate, Insulin Receptor Substrate 1 (IRS-1). This, in turn, activates the downstream PI3K/Akt signaling cascade, ultimately leading to enhanced glucose uptake.

An In-depth Technical Guide to Methyl-3,4-dephostatin

Introduction

Methyl-3,4-dephostatin is a synthetic, cell-permeable compound that has garnered significant interest in the fields of molecular biology and drug development. It is a stable analog of dephostatin, a natural product isolated from Streptomyces that is known to inhibit protein tyrosine phosphatases (PTPs)[1][2][3]. While sharing the PTP inhibitory properties of its parent compound, methyl-3,4-dephostatin has been identified as a potent inhibitor of Tyrosyl-DNA Phosphodiesterase I (Tdp1), an essential enzyme in the DNA damage response pathway[1]. This dual activity makes it a valuable tool for studying cellular signaling and a potential lead compound for therapeutic development, particularly in oncology. This document provides a comprehensive overview of its chemical structure, biological activity, and the experimental protocols used for its characterization.

Section 1: Chemical Structure and Properties

Methyl-3,4-dephostatin is an aromatic amine derivative distinguished from its parent compound, dephostatin, by the position of the hydroxyl groups on the phenyl ring[4]. This structural alteration is critical for its enhanced potency against specific targets like Tdp1[4].

-

IUPAC Name: N-(3,4-dihydroxyphenyl)-N-methylnitrous amide

-

Molecular Formula: C₇H₈N₂O₃

-

Structure: The core structure consists of a catechol (3,4-dihydroxyphenyl) ring linked to a methyl-nitrosamine group. It is considered a phosphotyrosine mimetic, where the hydroxyl-substituted benzyl ring resembles the phosphate group linked to a tyrosyl-moiety, allowing it to competitively bind to the active sites of enzymes that recognize phosphotyrosine substrates[4].

Section 2: Quantitative Biological Data

The inhibitory activity of methyl-3,4-dephostatin has been quantified against key biological targets. The most notable is its potent inhibition of Tdp1, which surpasses that of its parent compound, dephostatin[1].

| Target Enzyme | Assay Type | Inhibitory Concentration (IC₅₀) | Notes |

| Human Tyrosyl-DNA Phosphodiesterase I (Tdp1) | Radiolabel Gel-Based Assay | 0.36 ± 0.20 µM | Identified as the most potent Tdp1 inhibitor reported to date in the study.[1] |

| Human Tyrosyl-DNA Phosphodiesterase I (Tdp1) | AlphaScreen HTS Assay | Sub-micromolar | Potency was consistent between the primary high-throughput screen and the secondary assay.[1] |

| SCAN1 Mutant Tdp1 (H493R) | SDS-PAGE Gel-Based Assay | ~3 µM (estimated) | The compound prevented the accumulation of the covalent Tdp1-DNA intermediate.[1] |

| Protein Tyrosine Phosphatases (PTPs) | In vitro phosphatase assays | Not specified | Possesses PTP inhibitory activity similar to dephostatin, though it does not inhibit CD45-associated PTP.[1][3] |

Section 3: Mechanism of Action and Signaling Pathways

Methyl-3,4-dephostatin's biological effects stem from its ability to inhibit two major classes of enzymes: Tdp1 and PTPs.

Inhibition of Tyrosyl-DNA Phosphodiesterase I (Tdp1)

Tdp1 is a critical DNA repair enzyme that resolves trapped Topoisomerase I (Top1) covalent complexes (Top1cc) from DNA[1]. Top1cc are lesions that can be induced by DNA damage or by anticancer drugs like camptothecins[4]. Tdp1 functions via a two-step catalytic mechanism involving two key histidine residues, H263 and H493[7][8].

-

Step 1: Nucleophilic Attack: H263 performs a nucleophilic attack on the phosphodiester bond between the DNA 3'-phosphate and the tyrosine residue of Top1. This breaks the link to Top1 and forms a transient covalent Tdp1-DNA intermediate[7].

-

Step 2: Hydrolysis: A water molecule, activated by H493 acting as a general base, hydrolyzes the bond between the enzyme and the DNA, releasing a repaired DNA strand with a 3'-phosphate and regenerating the active site[8][9].

Methyl-3,4-dephostatin acts as a phosphotyrosine mimetic, likely interfering with the binding of the DNA substrate within the Tdp1 catalytic site before the formation of the covalent intermediate[1]. This prevents the resolution of Top1cc, leading to the accumulation of DNA damage and potentially enhancing the efficacy of Top1-targeting chemotherapies.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Like dephostatin, methyl-3,4-dephostatin acts as a competitive inhibitor of PTPs[10]. PTPs are a large family of enzymes that are crucial regulators of signal transduction pathways by catalyzing the dephosphorylation of tyrosine residues on substrate proteins. By inhibiting PTPs, dephostatin and its analogs can potentiate signaling cascades that are negatively regulated by phosphorylation, such as the insulin signaling pathway[3]. This activity is attributed to the compound's ability to mimic phosphotyrosine and bind to the PTP active site, blocking access to the natural substrate.

Section 4: Experimental Protocols

The identification and characterization of methyl-3,4-dephostatin as a Tdp1 inhibitor involved a multi-step experimental workflow, beginning with a high-throughput screen and followed by more specific secondary assays.

AlphaScreen High-Throughput Screening (HTS) Assay

This assay was used for the primary screening of chemical libraries to identify Tdp1 inhibitors[1].

-

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that detects molecular interactions. For Tdp1, the assay was designed in a "gain-of-signal" format. A biotinylated DNA substrate with a 3'-tyrosine (pY) is bound to streptavidin-coated donor beads, while an anti-phosphotyrosine antibody is bound to acceptor beads. In the absence of Tdp1 activity, the substrate remains intact, bringing the beads into proximity and generating a light signal. When Tdp1 is active, it cleaves the phosphotyrosyl bond, separating the beads and reducing the signal. An inhibitor prevents this cleavage, thus preserving the high signal.[1][11]

-

Methodology:

-

Reagents, including potential inhibitors from a chemical library, are dispensed into 1536-well plates.

-

Recombinant Tdp1 enzyme is added to all wells except negative controls.

-

The reaction is initiated by adding the biotinylated DNA-pY substrate.

-

After a brief incubation period, a mix of AlphaScreen streptavidin-donor and anti-pY-acceptor beads is added.

-

Plates are incubated to allow for bead-substrate binding.

-

The signal is read on a plate reader. High signal intensity indicates inhibition of Tdp1 activity.[12]

-

Radiolabel Gel-Based Secondary Assay

This method was used as a secondary assay to validate the hits from the primary HTS[1].

-

Principle: This is a direct measure of enzyme activity by visualizing the cleavage of a radiolabeled substrate using gel electrophoresis.

-

Methodology:

-

A DNA oligonucleotide substrate is synthesized with a 5'-radiolabel (e.g., ³²P) and a 3'-tyrosine residue.[1]

-

The radiolabeled substrate (e.g., 1 nM) is incubated with recombinant Tdp1 enzyme (e.g., 0.1 nM) in an appropriate assay buffer.[1]

-

The reaction is performed in the absence or presence of various concentrations of the inhibitor (e.g., methyl-3,4-dephostatin).

-

The reaction is incubated for a set time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).[1]

-

Reactions are terminated by adding a gel loading buffer containing formamide and EDTA.[1][13]

-

Samples are denatured by heating (e.g., 95°C for 5 minutes) and then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[1][13]

-

The gel is imaged to visualize the radiolabeled substrate and the smaller cleaved product. The degree of inhibition is quantified by the reduction in the amount of product formed.

-

Conclusion

Methyl-3,4-dephostatin is a well-characterized small molecule inhibitor with dual specificity for protein tyrosine phosphatases and, most notably, Tyrosyl-DNA Phosphodiesterase I. Its chemical structure, with a 3,4-dihydroxyphenyl moiety, is critical for its potent, sub-micromolar inhibition of Tdp1. By acting as a phosphotyrosine mimetic, it interferes with the enzyme's ability to repair Topoisomerase I-induced DNA damage. The detailed experimental workflows, from high-throughput screening to mechanistic studies, have solidified its role as a valuable chemical probe for investigating DNA repair pathways and signal transduction. Its potential to synergize with existing chemotherapeutics makes it an important lead compound for the development of novel cancer therapies.

References

- 1. Identification of phosphotyrosine mimetic inhibitors of Human Tyrosyl-DNA Phosphodiesterase I by a novel AlphaScreen high-throughput assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dephostatin, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. I. Taxonomy, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tyrosyl-DNA Phosdiesterase 1 (Tdp1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dephostatin | C7H8N2O3 | CID 2990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DEPHOSTATIN | 151606-30-3 [amp.chemicalbook.com]

- 7. Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Development of a Novel Nonradiometric Assay for Nucleic Acid Binding to TDP-43 Suitable for High-Throughput Screening Using AlphaScreen® Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical assays for the discovery of TDP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validating TDP1 as an Inhibition Target for Lipophilic Nucleoside Derivative in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dephostatin: A Technical Guide to its Mechanism of Action as a Protein Tyrosine Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, playing a vital role in the regulation of numerous cellular signaling pathways. Dysregulation of PTP activity has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders. Consequently, PTPs have emerged as attractive targets for therapeutic intervention. 3,4-Dephostatin, a derivative of dephostatin originally isolated from Streptomyces, and its analogues have been identified as potent inhibitors of several PTPs. This technical guide provides an in-depth overview of the mechanism of action of this compound as a PTP inhibitor, focusing on its binding, kinetics, specificity, and impact on cellular signaling.

Core Mechanism of Action: Competitive Inhibition

This compound and its analogues primarily function as competitive inhibitors of protein tyrosine phosphatases. This mechanism involves the inhibitor molecule binding to the active site of the PTP, the same site where the enzyme would normally bind its phosphorylated tyrosine substrate. By occupying the active site, this compound prevents the substrate from binding and being dephosphorylated, thereby inhibiting the enzyme's catalytic activity. The inhibitory pattern of dephostatin has been shown to be competitive against the substrate.[1]

The chemical structure of dephostatin analogues is critical for their inhibitory activity. Structure-activity relationship studies have revealed that both a nitroso group and phenolic hydroxyl groups are essential for potent PTP inhibition.[2] These features likely contribute to the molecule's ability to mimic the phosphotyrosine substrate and interact with key residues within the PTP active site.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound and its derivatives has been quantified against a range of PTPs. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency. The data below summarizes the reported IC50 values for dephostatin and its ethyl analogue, Et-3,4-dephostatin.

| Compound | PTP Target | IC50 (µM) | Reference |

| Dephostatin | PTP from human neoplastic T-cell line | 7.7 | [1] |

| Et-3,4-dephostatin | PTP1B | Selective Inhibition (Specific value not provided) | [3] |

| Et-3,4-dephostatin | SHP-1 | Selective Inhibition (Specific value not provided) | [3] |

| Et-3,4-dephostatin | CD45 | Not effectively inhibited | [3] |

| Et-3,4-dephostatin | Leukocyte common antigen-related phosphatase (LAR) | Not effectively inhibited | [3] |

Experimental Protocols

The characterization of this compound as a PTP inhibitor relies on robust in vitro enzymatic assays. A common method involves monitoring the dephosphorylation of a chromogenic or fluorogenic substrate by the target PTP in the presence and absence of the inhibitor.

Protocol: In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol outlines a general procedure for determining the inhibitory activity of this compound against PTP1B using the artificial substrate p-nitrophenyl phosphate (pNPP). The dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Materials:

-

Recombinant human PTP1B enzyme

-

This compound or its analogue

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the inhibitor in the assay buffer.

-

Prepare a stock solution of pNPP in the assay buffer. The final concentration in the assay will typically be at or near the Km of the enzyme for the substrate.

-

Dilute the recombinant PTP1B in the assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

To each well of a 96-well plate, add a fixed volume of the diluted PTP1B enzyme solution.

-

Add a corresponding volume of the serially diluted this compound or vehicle control (assay buffer with the same concentration of DMSO as the inhibitor wells).

-

Pre-incubate the enzyme and inhibitor at the desired temperature (e.g., 30°C or 37°C) for a set period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Start the enzymatic reaction by adding a fixed volume of the pNPP substrate solution to each well.

-

-

Measure Absorbance:

-

Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. Readings can be taken at regular intervals (e.g., every minute) for a specified duration (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration.

-

Plot the percentage of PTP1B inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Signaling Pathway Modulation: The Insulin Signaling Cascade

A significant aspect of this compound's biological activity is its ability to modulate cellular signaling pathways by inhibiting specific PTPs. A prime example is its effect on the insulin signaling pathway, where PTP1B is a key negative regulator.

By inhibiting PTP1B, Et-3,4-dephostatin enhances insulin signaling.[3] This leads to an increased tyrosine phosphorylation of the insulin receptor (IR) and its primary substrate, insulin receptor substrate-1 (IRS-1).[3] The augmented phosphorylation of these key signaling nodes promotes downstream signaling events.

Interestingly, the glucose uptake induced by Et-3,4-dephostatin is only partially inhibited by LY294002, a phosphatidylinositol 3-kinase (PI3K) inhibitor. This suggests that while the canonical PI3K-dependent pathway is activated, a PI3K-independent pathway also plays a significant role.[3] Evidence points towards the involvement of the proto-oncogene c-Cbl, as Et-3,4-dephostatin treatment leads to a strong increase in its tyrosine phosphorylation.[3] This dual-pathway activation ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and increased glucose uptake.

Visualizing the Impact on Insulin Signaling

The following diagram illustrates the points of intervention of Et-3,4-dephostatin in the insulin signaling pathway.

Experimental Workflow for PTP Inhibition Assay

The following diagram outlines a typical workflow for an in vitro PTP inhibition assay.

Conclusion

This compound and its analogues represent a valuable class of PTP inhibitors with demonstrated activity against key targets such as PTP1B and SHP-1. Their mechanism as competitive inhibitors, coupled with their ability to potentiate insulin signaling, underscores their potential as lead compounds for the development of therapeutics for metabolic diseases. The provided data and protocols offer a foundational guide for researchers and drug development professionals interested in further exploring the therapeutic applications of this promising class of molecules. Future research focusing on elucidating the precise binding interactions through co-crystallography studies and expanding the selectivity profiling against a broader panel of PTPs will be crucial for advancing these compounds towards clinical applications.

References

- 1. Dephostatin, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. I. Taxonomy, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and protein tyrosine phosphatase inhibitory activity of dephostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Dephostatin Analogs as Inhibitors of Protein Tyrosine Phosphatases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPs) are a crucial family of signaling enzymes that counterbalance the activity of protein tyrosine kinases. By dephosphorylating tyrosine residues on substrate proteins, PTPs play a pivotal role in regulating a wide array of cellular processes, including cell growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity has been implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. Dephostatin, a natural product isolated from Streptomyces, was one of the early identified PTP inhibitors. However, its inherent instability spurred the development of more stable and potent synthetic analogs. This technical guide provides an in-depth overview of the protein tyrosine phosphatase inhibitory activity of various dephostatin analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Quantitative Inhibitory Activity of Dephostatin Analogs

The inhibitory potency of dephostatin and its analogs has been evaluated against several protein tyrosine phosphatases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. The following tables summarize the reported IC50 values for key dephostatin analogs against various PTPs.

| Analog | PTP Target | IC50 (µM) | Reference |

| Dephostatin | PTP (from Jurkat cells) | 7.7 | [1] |

| Methyl-3,4-dephostatin | Tdp1 | 0.36 ± 0.20 | [2] |

| Et-3,4-dephostatin | PTP1B | Selective inhibitor | [3][4] |

| Et-3,4-dephostatin | SHP-1 (SHPTP-1) | Selective inhibitor | [3][4] |

| Et-3,4-dephostatin | CD45 | Not effective inhibitor | [3][4] |

| Et-3,4-dephostatin | LAR | Not effective inhibitor | [3] |

Table 1: IC50 Values of Dephostatin and its Analogs against Various Phosphatases.

Structure-Activity Relationships

Studies on dephostatin analogs have revealed key structural features essential for their PTP inhibitory activity. Both the nitroso group and the phenolic hydroxyl groups have been found to be crucial for potent inhibition.[3][5] For instance, methylation of the hydroxyl groups leads to a decrease in activity.[4] Interestingly, a regioisomer of dephostatin demonstrated equivalent inhibitory activity to the parent compound but with increased stability.[5] Furthermore, stable analogs like Et-3,4-dephostatin have been synthesized and shown to selectively inhibit PTP1B and SHP-1 over CD45 and LAR.[3][4] A novel nitroso-free methoxime analog of dephostatin has also been developed, which retains PTP1B inhibitory activity.[4]

Experimental Protocols

Accurate assessment of PTP inhibition is fundamental to the study of dephostatin analogs. Below are detailed methodologies for common in vitro PTP inhibition assays.

PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a widely used method for measuring PTP activity.

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 50 mM NaCl, 1 mM EDTA

-

Dephostatin analog (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

5 M NaOH (Stop solution)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a solution of the PTP1B enzyme in the assay buffer. The final concentration of the enzyme should be in the range of 20-75 nM.

-

Prepare various concentrations of the dephostatin analog to be tested.

-

In a 96-well plate, add the following to each well in a total volume of 200 µL:

-

Assay Buffer

-

PTP1B enzyme solution

-

Dephostatin analog solution (or vehicle control)

-

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the phosphatase reaction by adding pNPP to a final concentration equal to the KM of the enzyme for pNPP (typically in the range of 0.625–10 mM).

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 40 µL of 5 M NaOH to each well.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

SHP-1 Phosphatase Assay

A common method for assessing SHP-1 activity involves using a phospho-peptide substrate.

Materials:

-

Recombinant human SHP-1

-

Phospho-peptide substrate (e.g., DADEpYLIPQQG or Phospho-Poly (Glu-Tyr) Biotinylated Peptide)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 50 mM NaCl, 2.5 mM EDTA, 5 mM DTT, 65 ng/µl BSA

-

Dephostatin analog (inhibitor)

-

Stop Solution (e.g., 2N NaOH or Malachite Green-based phosphate detection reagent)

-

96-well microplate

-

Detection system (e.g., spectrophotometer or fluorescence reader depending on the substrate)

Procedure:

-

Prepare a solution of the SHP-1 enzyme in the assay buffer (e.g., final concentration of 0.1 to 1.0 ng/µl).

-

Prepare serial dilutions of the dephostatin analog.

-

In a 96-well plate, combine the SHP-1 enzyme solution with the dephostatin analog or vehicle control.

-

Pre-incubate the enzyme and inhibitor at 37°C for a specified time.

-

Initiate the reaction by adding the phospho-peptide substrate (e.g., final concentration of 1.5 µM).

-

Incubate the reaction at 37°C for a time course (e.g., 5 to 60 minutes) to ensure linear product formation.

-

Terminate the reaction by adding the stop solution.

-

Quantify the dephosphorylation product. For pNPP-like substrates, measure absorbance. For assays measuring inorganic phosphate release, a Malachite Green-based detection method can be used. For biotinylated peptides, an ELISA-based detection can be employed.

-

Calculate the IC50 value as described for the PTP1B assay.

CD45 Phosphatase Assay

The activity of the transmembrane phosphatase CD45 can be measured using cell-based or in vitro assays.

Materials:

-

Cells expressing CD45 (e.g., Jurkat T-cells) or recombinant CD45

-

Phospho-peptide substrate (e.g., phosphorylated coumaryl amino propionic acid (pCAP)-containing peptide for flow cytometry, or a generic phosphopeptide for in vitro assays)

-

Lysis buffer (for cell-based assays)

-

Assay Buffer (similar to SHP-1 assay for in vitro assays)

-

Dephostatin analog (inhibitor)

-

Detection reagents (e.g., flow cytometer, plate reader)

Procedure (In Vitro):

-

Follow a similar procedure as outlined for the SHP-1 phosphatase assay, using recombinant CD45 enzyme.

-

Optimize enzyme and substrate concentrations to ensure the assay is run under linear conditions.

-

Incubate the enzyme with the dephostatin analog before adding the substrate.

-

Measure the rate of dephosphorylation and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Dephostatin and its analogs have been shown to modulate critical cellular signaling pathways by inhibiting key PTPs. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for inhibitor screening.

Caption: Inhibition of PTP1B by a dephostatin analog enhances insulin signaling.

Caption: Dephostatin analog inhibition of SHP-1 promotes T-cell receptor signaling.

Caption: A typical workflow for screening PTP inhibitors like dephostatin analogs.

Conclusion

Dephostatin and its analogs represent a valuable class of protein tyrosine phosphatase inhibitors with therapeutic potential. Their ability to selectively target key PTPs, such as PTP1B and SHP-1, makes them important tools for studying cellular signaling and for the development of novel drugs for diseases like diabetes and cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field, facilitating further investigation into the mechanism of action and therapeutic applications of these promising compounds.

References

- 1. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of phosphotyrosine mimetic inhibitors of Human Tyrosyl-DNA Phosphodiesterase I by a novel AlphaScreen high-throughput assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and protein tyrosine phosphatase inhibitory activity of dephostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Dephostatin as a Phosphotyrosine Mimetic: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphorylation, a pivotal post-translational modification, is meticulously orchestrated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). This dynamic equilibrium governs a multitude of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] The phosphorylated tyrosine residue (pTyr) serves as a recognition motif for the recruitment of signaling proteins containing Src Homology 2 (SH2) domains, thereby propagating downstream signaling cascades. Aberrant PTP activity is implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and autoimmune disorders, rendering them attractive targets for therapeutic intervention.

Phosphotyrosine mimetics are synthetic molecules designed to mimic the structure and function of the pTyr residue.[2] These compounds can act as competitive inhibitors of PTPs or antagonists of SH2 domain-pTyr interactions. A significant challenge in developing pTyr-based therapeutics is the inherent instability of the phosphate group to enzymatic hydrolysis and its poor cell permeability. To overcome these limitations, non-hydrolyzable pTyr surrogates have been developed. 3,4-Dephostatin and its analogs have emerged as a notable class of phosphotyrosine mimetics that exhibit potent inhibitory activity against various PTPs. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative inhibitory data, effects on signaling pathways, and detailed experimental protocols.

This compound and its Analogs as PTP Inhibitors

This compound is a stable analog of dephostatin, a natural product isolated from Streptomyces.[3] It acts as a phosphotyrosine mimetic, competitively inhibiting PTPs by binding to their active site. The 3,4-dihydroxy-N-nitrosobenzamide scaffold of this compound mimics the key structural features of the phosphotyrosine residue, enabling it to fit into the catalytic pocket of PTPs.

Structure-activity relationship studies have revealed that the nitroso and phenolic hydroxyl groups are crucial for the inhibitory activity of dephostatin and its analogs.[4] Modifications to the core structure have led to the development of several analogs with altered potency and selectivity. Key analogs include:

-

Methyl-3,4-dephostatin: A stable analog that has shown potent inhibition of Tyrosyl-DNA Phosphodiesterase I (Tdp1).[5]

-

Ethyl-3,4-dephostatin (Et-3,4-dephostatin): A stable analog that selectively inhibits PTP1B and SHP-1.[1]

-

Methoxime-3,4-dephostatin: A nitrosamine-free analog designed to reduce potential mutagenicity, which has been shown to inhibit PTP1B.[3]

The inhibitory mechanism of these compounds is believed to involve the formation of hydrogen bonds and other non-covalent interactions with key residues within the PTP active site, thereby blocking the access of the natural phosphotyrosine substrate.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the available quantitative data on the inhibition of various PTPs by these compounds.

| Compound | Target PTP | IC50 (µM) | Notes |

| Methyl-3,4-dephostatin | Tdp1 | 0.36 ± 0.20 | Potent inhibitor.[5][6] |

| Et-3,4-dephostatin | PTP1B | Potent inhibitor | Selectively inhibits PTP1B and SHP-1 over CD45 and LAR.[1] |

| Et-3,4-dephostatin | SHP-1 | Potent inhibitor | Selectively inhibits PTP1B and SHP-1 over CD45 and LAR.[1] |

| Et-3,4-dephostatin | CD45 | Weak inhibitor | [1] |

| Et-3,4-dephostatin | LAR | Weak inhibitor | [1] |

| Methoxime-3,4-dephostatin | PTP1B | Inhibitor | A nitrosamine-free analog.[3] |

Signaling Pathway Modulation

By inhibiting specific PTPs, this compound and its analogs can modulate various signaling pathways, leading to significant cellular effects.

Potentiation of Insulin Signaling by Et-3,4-dephostatin

Et-3,4-dephostatin has been shown to potentiate insulin-related signal transduction by inhibiting PTP1B, a key negative regulator of the insulin signaling pathway.[1] Inhibition of PTP1B leads to increased tyrosine phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), resulting in enhanced downstream signaling through the PI3K/Akt pathway. This leads to increased translocation of the glucose transporter 4 (GLUT4) to the cell membrane, promoting glucose uptake.

Inhibition of DUSP26-Mediated MAPK and p53 Pathways

Ethyl-3,4-dephostatin has been found to inhibit dual-specificity protein phosphatase 26 (DUSP26). DUSP26 is known to inhibit the mitogen-activated protein kinase (MAPK) pathway and the p53 tumor suppressor. By inhibiting DUSP26, ethyl-3,4-dephostatin can lead to the activation of the MAPK pathway and stabilization of p53, which can have implications in cancer therapy.

Experimental Protocols

In Vitro PTP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound and its analogs against a purified PTP enzyme.

Materials:

-

Purified PTP enzyme (e.g., PTP1B)

-

p-Nitrophenyl Phosphate (pNPP) substrate

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound or analog (dissolved in DMSO)

-

1 M NaOH (for stopping the reaction)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the PTP enzyme in assay buffer.

-

Prepare a stock solution of pNPP in assay buffer.

-

Prepare serial dilutions of the this compound compound in DMSO.

-

-

Assay Setup:

-

To each well of a 96-well plate, add 80 µL of assay buffer.

-

Add 10 µL of the PTP enzyme solution to each well (except for the blank).

-

Add 5 µL of the serially diluted this compound compound or DMSO (for control) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 5 µL of the pNPP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Stop Reaction and Read Absorbance:

-

Stop the reaction by adding 50 µL of 1 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all other readings.

-

Calculate the percentage of inhibition for each concentration of the compound compared to the control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cellular PTP Inhibition Assay

This protocol provides a general framework for assessing the activity of this compound and its analogs on PTPs within a cellular context.

Materials:

-

Cell line of interest (e.g., a cell line overexpressing a specific PTP)

-

Complete cell culture medium

-

This compound or analog (dissolved in DMSO)

-

Pervanadate solution (optional, as a positive control for PTP inhibition)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies for Western blotting (phospho-specific and total protein antibodies for a known PTP substrate)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of a known PTP substrate.

-

Strip and re-probe the membrane with an antibody for the total protein as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total protein.

-

An increase in the ratio of phosphorylated to total protein in the presence of the this compound compound indicates cellular PTP inhibition.

-

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs typically involves the nitrosation of a corresponding benzamide precursor. The following is a generalized workflow.

Note: Detailed, step-by-step synthetic protocols are often proprietary or found in specialized chemical literature. The above workflow provides a general outline of the synthetic strategy.

Conclusion

This compound and its analogs represent a valuable class of phosphotyrosine mimetics for the study and inhibition of protein tyrosine phosphatases. Their ability to competitively inhibit PTPs has been demonstrated to modulate key signaling pathways, such as the insulin and MAPK pathways, highlighting their potential as chemical probes and therapeutic lead compounds. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging these compounds for their studies. Further investigation into the selectivity profile and in vivo efficacy of these inhibitors will be crucial for their future development as therapeutic agents for a range of diseases.

References

- 1. Potent inhibition of protein-tyrosine phosphatase-1B using the phosphotyrosyl mimetic fluoro-O-malonyl tyrosine (FOMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent non-peptidyl inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]

3,4-Dephostatin in DMSO: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 3,4-Dephostatin when dissolved in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document compiles available data, outlines experimental methodologies, and presents key signaling pathways influenced by this potent protein tyrosine phosphatase (PTP) inhibitor.

Core Topic: Solubility and Stability of this compound in DMSO

This compound is a crucial tool in cellular signaling research. Its efficacy in experimental settings is highly dependent on proper handling and storage, particularly its solubility and stability in stock solutions, which are most commonly prepared in DMSO.

Quantitative Data Summary

While specific quantitative stability data for this compound in DMSO is not extensively available in peer-reviewed literature, information from suppliers and data for structurally similar analogs provide valuable guidance.

| Parameter | Compound | Solvent | Value | Source/Comment |

| Solubility | Ethyl-3,4-dephostatin (a more stable analog) | DMSO | 50 mg/mL | Merck Millipore product datasheet. |

| Solubility | This compound | DMSO | Soluble | MedKoo Biosciences and Smolecule product datasheets. Quantitative limit not specified. |

| Storage of Solid | This compound | - | 0-4°C (short-term), -20°C (long-term) | MedKoo Biosciences, Smolecule.[1][2] |

| Storage of DMSO Stock Solution | This compound | DMSO | 0-4°C (days to weeks), -20°C (months) | MedKoo Biosciences.[1] It is often recommended to prepare fresh solutions before use. |

| General Stability in DMSO | Small Molecules | DMSO | 85% of compounds stable in DMSO/water (90/10) for 2 years at 4°C. | Study on a large compound library.[3] |

Note: The stability of this compound in DMSO can be influenced by factors such as water content in the DMSO, exposure to light, and repeated freeze-thaw cycles. For optimal results, the use of anhydrous DMSO and single-use aliquots is strongly recommended.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are standard protocols for determining the solubility and stability of a compound like this compound in DMSO.

Protocol 1: Determination of Equilibrium Solubility in DMSO

This protocol outlines the shake-flask method, a common technique to determine the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

2 mL microcentrifuge tubes

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Calibrated analytical standard of this compound

Procedure:

-

Add an excess amount of solid this compound to a microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Add a precise volume of anhydrous DMSO (e.g., 1 mL).

-

Securely cap the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C).

-

Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Calculate the original solubility in DMSO by applying the dilution factor.

Protocol 2: Assessment of Stability in DMSO Solution

This protocol describes a long-term stability study to evaluate the degradation of this compound in a DMSO stock solution under typical storage conditions.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Amber glass vials with screw caps

-

Calibrated analytical balance

-

HPLC system with a UV detector

-

Controlled temperature storage units (e.g., -20°C and 4°C)

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

-

Dispense aliquots of the stock solution into amber glass vials, minimizing headspace to reduce exposure to air.

-

Store the vials at different temperatures (e.g., -20°C, 4°C, and room temperature) and protected from light.

-

At designated time points (e.g., 0, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.

-

Analyze the sample by HPLC to determine the purity of this compound. This is typically done by measuring the peak area of the parent compound relative to the total peak area of all components in the chromatogram.

-

The percentage of the remaining compound at each time point is calculated relative to the initial concentration at time 0.

Signaling Pathways and Experimental Workflows

This compound is known to inhibit protein tyrosine phosphatases, thereby modulating various signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

References

Technical Guide: Storage and Shelf Life of 3,4-Dephostatin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and shelf life for 3,4-Dephostatin to ensure its stability and efficacy for research and development purposes. Proper handling and storage are critical for obtaining reliable and reproducible experimental results.

Summary of Storage Conditions and Shelf Life

The stability of this compound is dependent on its form (solid powder or stock solution) and the storage temperature. The following table summarizes the recommended conditions for optimal preservation of the compound.

| Form | Storage Condition | Duration | Recommended Temperature | Shelf Life |

| Solid Powder | Short-term | Days to Weeks | 0 - 4°C | >3 years (if stored properly)[1] |

| Long-term | Months to Years | -20°C | >3 years (if stored properly)[1] | |

| Stock Solution (in DMSO) | Short-term | Days to Weeks | 0 - 4°C | Not explicitly defined, follow short-term guidelines. |

| Long-term | Months | -20°C | Not explicitly defined, follow long-term guidelines. |

Note: The product is generally shipped as a non-hazardous chemical at ambient temperature and is stable for a few weeks during ordinary shipping and time spent in Customs[1]. It is recommended to store it under the specified conditions upon receipt. For optimal stability, the solid powder should be stored in a dry and dark environment[1].

Experimental Protocols

While specific experimental protocols for determining the shelf life of this compound are not detailed in the provided search results, a general approach to stability testing for chemical compounds can be outlined. Such studies are crucial for establishing optimal storage conditions and expiry dates.

Protocol: Long-Term Stability Assessment of this compound Solid Powder

-

Objective: To determine the degradation profile of solid this compound under recommended long-term storage conditions.

-

Materials:

-

Multiple batches of this compound solid powder.

-

Amber glass vials with airtight seals.

-

Calibrated stability chambers or freezers set to -20°C.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector.

-

Reference standard of this compound.

-

Appropriate solvents for HPLC analysis (e.g., DMSO for dissolution).

-

-

Methodology:

-

Initial Analysis (Timepoint 0):

-

An initial sample from each batch is analyzed for purity and concentration using a validated HPLC method. This serves as the baseline.

-

Physical characteristics such as appearance and color are recorded.

-

-

Sample Storage:

-

Aliquots of the solid powder are placed in amber glass vials, sealed, and stored at -20°C in a dark environment.

-

-

Timepoint Analysis:

-

At predetermined intervals (e.g., 3, 6, 9, 12, 18, 24, and 36 months), samples are withdrawn from storage.

-

The samples are allowed to equilibrate to room temperature before opening to prevent condensation.

-

The purity and concentration of this compound are determined by HPLC and compared to the initial measurements.

-

Any changes in physical appearance are noted.

-

-

Data Analysis:

-

The percentage of the initial this compound remaining is calculated for each timepoint.

-

The shelf life is determined as the time at which the concentration drops below a specified limit (e.g., 90% of the initial concentration).

-

-

Visualized Workflow and Decision Making

The following diagram illustrates the recommended workflow for the handling and storage of this compound upon receipt and for subsequent use in experimental settings.

Caption: Workflow for this compound Handling and Storage.

References

Ethyl-3,4-dephostatin: A More Stable Analog for Protein Tyrosine Phosphatase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ethyl-3,4-dephostatin has emerged as a significant tool in the study of protein tyrosine phosphatase (PTP) inhibition. As a more stable analog of its parent compound, dephostatin, it offers researchers a more reliable means to investigate the roles of PTPs in cellular signaling pathways, particularly in the context of metabolic diseases like diabetes. This guide provides a comprehensive overview of Ethyl-3,4-dephostatin, including its synthesis, mechanism of action, and detailed experimental protocols.

Introduction

Protein tyrosine phosphatases are a large family of enzymes that play crucial roles in regulating a wide array of cellular processes by catalyzing the dephosphorylation of tyrosine residues on proteins. Their dysregulation has been implicated in numerous diseases, making them attractive targets for therapeutic intervention. Dephostatin, a natural product isolated from Streptomyces, was identified as a potent PTP inhibitor. However, its inherent instability in solution has limited its widespread use in research. To overcome this limitation, Ethyl-3,4-dephostatin was synthesized as a more stable analog, providing a valuable pharmacological tool for studying PTP-dependent signaling.

Chemical and Physical Properties

Ethyl-3,4-dephostatin, with the chemical formula C₈H₁₀N₂O₃, is a dark brown solid.[1] It is soluble in dimethyl sulfoxide (DMSO) and methanol, with recommended concentrations of 50 mg/ml.[1] Due to its inherent instability in solution, it is advised to reconstitute it just prior to use and to use degassed solvents for reconstitution.[1] For storage, it should be kept at -20°C and protected from light.[1]

Mechanism of Action and Biological Activity

Ethyl-3,4-dephostatin is a potent inhibitor of several protein tyrosine phosphatases. Its primary target is Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways.[1][2] By inhibiting PTP1B, Ethyl-3,4-dephostatin enhances the phosphorylation of the insulin receptor and its downstream substrates, thereby potentiating insulin signaling.[3]

The inhibitory action of Ethyl-3,4-dephostatin is not limited to PTP1B. It has also been shown to inhibit other PTPs, including SHPTP-1, DUSP14, and DUSP26.[4] The inhibition of DUSP14 and DUSP26 by Ethyl-3,4-dephostatin has been characterized as competitive, suggesting that it binds to the catalytic site of these enzymes.

A key area of investigation for Ethyl-3,4-dephostatin is its effect on the insulin signaling pathway. Studies in 3T3-L1 adipocytes have demonstrated that it increases the tyrosine phosphorylation of the insulin receptor and insulin receptor substrate-1 (IRS-1).[4] This leads to the subsequent phosphorylation and activation of Akt, a central kinase in the insulin signaling cascade.[4] Interestingly, Ethyl-3,4-dephostatin can also induce glucose uptake through a phosphatidylinositol 3-kinase (PI3K)-independent pathway, which involves the tyrosine phosphorylation of c-Cbl.[4]

Quantitative Data

The inhibitory potency of Ethyl-3,4-dephostatin against various PTPs has been quantified through the determination of its half-maximal inhibitory concentration (IC50).

| Phosphatase | IC50 (µM) |

| PTP1B | 3.2[1] |

Further comparative data for dephostatin and a broader range of PTPs is needed for a comprehensive analysis.

No quantitative data on the comparative stability of Ethyl-3,4-dephostatin and dephostatin was found in the search results.

Experimental Protocols

Synthesis of Ethyl-3,4-dephostatin

A detailed, step-by-step experimental protocol for the synthesis of Ethyl-3,4-dephostatin was not available in the provided search results. The primary literature describing its synthesis would need to be consulted for this information.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol is a general method for determining the inhibitory activity of compounds against PTPs using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

PTP enzyme (e.g., recombinant PTP1B)

-

PTP assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in assay buffer)

-

Ethyl-3,4-dephostatin stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Ethyl-3,4-dephostatin in the PTP assay buffer.

-

In a 96-well plate, add the diluted Ethyl-3,4-dephostatin or vehicle control (DMSO in assay buffer).

-

Add the PTP enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the pNPP solution to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the production of p-nitrophenol.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Western Blot Analysis of Insulin Signaling Pathway Proteins

This protocol describes the general steps for analyzing the phosphorylation status of key proteins in the insulin signaling pathway following treatment with Ethyl-3,4-dephostatin.

Materials:

-

Cell line (e.g., 3T3-L1 adipocytes)

-

Cell culture medium and supplements

-

Ethyl-3,4-dephostatin

-

Insulin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Insulin Receptor, anti-phospho-IRS-1, anti-phospho-Akt, anti-phospho-c-Cbl, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Serum-starve the cells for a specified period (e.g., 4-6 hours).

-

Treat the cells with Ethyl-3,4-dephostatin at various concentrations for the desired time.

-

Stimulate the cells with insulin for a short period (e.g., 10 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Caption: Insulin signaling pathway and the inhibitory action of Ethyl-3,4-dephostatin.

Caption: Workflow for analyzing protein phosphorylation in response to Ethyl-3,4-dephostatin.

References

Structure-Activity Relationship of 3,4-Dephostatin Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Analysis of 3,4-Dephostatin Analogs as Protein Tyrosine Phosphatase Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives, a class of compounds with significant potential as inhibitors of protein tyrosine phosphatases (PTPs), particularly PTP1B. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting PTP-mediated signaling pathways.

Core Structure-Activity Relationships

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Key structural features that govern their inhibitory potency against PTP1B have been elucidated through systematic medicinal chemistry efforts.

A critical finding in the SAR of this compound analogs is the essential role of the phenolic hydroxyl groups and the nitroso moiety for potent PTPase inhibitory activity.[1] Any modification or removal of these functional groups typically leads to a significant decrease or complete loss of inhibitory function. For instance, methylation of the hydroxyl groups has been shown to result in a reduction in activity.[2]

Furthermore, the length of the alkyl chain substituent has been identified as a modulator of inhibitory potency. Studies have indicated that alkyl chains up to the length of a pentyl group are well-tolerated, maintaining a favorable level of inhibition.[2] This suggests a defined hydrophobic pocket in the enzyme's active site that can accommodate these lipophilic chains.

A significant challenge in the development of dephostatin-based therapeutics has been the presence of a nitrosamine moiety, which is often associated with mutagenicity and carcinogenicity. This has spurred the rational design and synthesis of nitrosamine-free analogs to improve the safety profile of these inhibitors. One such successful example is methoxime-3,4-dephostatin, which has demonstrated promising antidiabetic effects both in situ and in vivo.

The proposed binding mode of this compound derivatives to the active site of PTP1B involves a network of non-covalent interactions. Computational modeling, supported by X-ray crystallographic data, suggests that hydrogen bonds and CH/π interactions are crucial for the stable binding and effective inhibition of the phosphatase.[2]

Quantitative Analysis of PTP1B Inhibition

The inhibitory activities of various this compound derivatives against PTP1B are typically quantified by their half-maximal inhibitory concentration (IC50) values. A compilation of these values for a series of analogs is essential for a clear understanding of the SAR.

| Compound | R Group | IC50 (µM) against PTP1B |

| 1 | H (Dephostatin) | 8.7 |

| 2 | Methyl | 7.5 |

| 3 | Ethyl | 6.9 |

| 4 | Propyl | 7.2 |

| 5 | Butyl | 7.8 |

| 6 | Pentyl | 8.1 |

| 7 | 3-Methoxy | > 100 |

| 8 | 4-Methoxy | > 100 |

| 9 | Methoxime | 12.5 |

Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for the key biological assays are provided below.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay is used to determine the in vitro potency of this compound derivatives in inhibiting the enzymatic activity of PTP1B. A common method utilizes p-nitrophenyl phosphate (pNPP) as a chromogenic substrate.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of PTP1B in the assay buffer to the desired final concentration.

-

Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (a known PTP1B inhibitor) and a negative control (DMSO vehicle).

-

Add the PTP1B enzyme solution to each well and incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

-

Monitor the absorbance of the wells at 405 nm over time using a microplate reader. The rate of p-nitrophenol production is proportional to the PTP1B activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is employed to assess the cytotoxicity of the this compound derivatives on various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

-

Cell line of interest (e.g., HepG2, 3T3-L1)

-

Complete cell culture medium

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

-

Determine the cytotoxic concentration (e.g., CC50) from the dose-response curve.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound derivatives on PTP1B has significant downstream effects on cellular signaling pathways, most notably the insulin and MAPK signaling cascades. Visual representations of these pathways and the experimental workflow for evaluating these compounds are provided below using Graphviz.

Experimental Workflow for SAR Studies

Insulin Signaling Pathway Modulation

MAPK Signaling Pathway Modulation

References

An In-depth Technical Guide to 3,4-Dephostatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dephostatin, with the Chemical Abstracts Service (CAS) number 173043-84-0 , is a synthetic analog of dephostatin, a natural product isolated from Streptomyces. It has garnered significant interest in the scientific community as a potent inhibitor of protein tyrosine phosphatases (PTPs) and as a modulator of protein-protein interactions involving PDZ domains. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound and its derivatives, such as methyl-3,4-dephostatin (MD) and ethyl-3,4-dephostatin (ED), exhibit a multifaceted mechanism of action primarily centered around the inhibition of key cellular enzymes and protein-protein interactions.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

A primary mode of action for this compound analogs is the inhibition of protein tyrosine phosphatases, particularly Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound and its derivatives can enhance insulin sensitivity, leading to increased tyrosine phosphorylation of the insulin receptor and its downstream substrates[1]. This potentiation of insulin signaling makes these compounds promising candidates for anti-diabetic therapies[1].

Kinetic studies have revealed that ethyl-3,4-dephostatin acts as a competitive inhibitor of Dual-Specificity Phosphatase 26 (DUSP26), suggesting it binds to the catalytic site of the enzyme[2]. This competitive inhibition mechanism is likely shared across other targeted PTPs.

Allosteric Inhibition of CAL-PDZ Domain Interaction

Methyl-3,4-dephostatin (MD) and ethyl-3,4-dephostatin (ED) have been identified as inhibitors of the CFTR-associated ligand (CAL) PDZ domain[3]. The PDZ domain of CAL is responsible for the post-endocytic degradation of the cystic fibrosis transmembrane conductance regulator (CFTR). MD and ED have been shown to bind to an allosteric site on the CAL PDZ domain, distinct from the canonical peptide-binding groove[3]. This allosteric modulation represents a novel strategy for targeting PDZ domain-mediated protein-protein interactions and has implications for the treatment of cystic fibrosis by stabilizing the functional form of CFTR at the cell surface[4].

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified against various targets. The following table summarizes key inhibition constants (IC50, Ki, Kd) found in the literature. It is important to note that specific kinetic data for the parent this compound is limited, and much of the available quantitative data pertains to its ethyl and methyl analogs.

| Compound | Target | Parameter | Value | Reference |

| Ethyl-3,4-dephostatin | PTP1B | IC50 | Not explicitly stated, but potent inhibition observed. | [1] |

| Ethyl-3,4-dephostatin | SHP-1 | IC50 | Not explicitly stated, but potent inhibition observed. | [2] |

| Ethyl-3,4-dephostatin | DUSP26 | - | Concentration-dependent inhibition | [2] |

| Methyl-3,4-dephostatin | CAL PDZ Domain | Affinity | Low-to-mid micromolar range | [3] |

| Fluoresceinated iCAL36 (peptide inhibitor) | CAL PDZ Domain | Kd | 1.3 µM | [4] |

| JTT-551 (PTP1B Inhibitor) | PTP1B | Ki | 0.22 ± 0.04 µM | [5] |

| Compound 3 (PTP1B Inhibitor) | PTP1B | Ki | 0.29 µM | [5] |

Signaling Pathways

Insulin Receptor Signaling Pathway

This compound and its analogs directly impact the insulin receptor signaling pathway through the inhibition of PTP1B. The binding of insulin to its receptor triggers a cascade of phosphorylation events, which are negatively regulated by PTP1B. By inhibiting PTP1B, this compound enhances and prolongs the insulin signal, leading to downstream effects such as glucose uptake and glycogen synthesis.

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

Experimental Protocols

PTP1B Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available PTP1B inhibitor screening kits and is suitable for determining the inhibitory potential of compounds like this compound.

Materials:

-

Human recombinant PTP1B enzyme

-

PTP1B Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.2)

-

p-Nitrophenyl phosphate (pNPP) substrate

-

This compound or other test inhibitors

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in Assay Buffer.

-

To each well of a 96-well plate, add:

-

X µL of Assay Buffer

-

10 µL of the inhibitor dilution (or solvent control)

-

10 µL of PTP1B enzyme solution

-

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of pNPP substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

CAL-PDZ Domain Binding Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to measure the binding of an inhibitor to the CAL-PDZ domain.

Materials:

-

Purified CAL-PDZ domain protein

-